Chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride
Chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride
An In-Depth Technical Guide to the Chemical Structure and Applications of 4-(3-Chlorophenoxy)piperidine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 4-(3-Chlorophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, analytical characterization, and applications, with a focus on insights relevant to drug discovery and development.
Introduction and Significance
4-(3-Chlorophenoxy)piperidine hydrochloride is a versatile chemical building block primarily utilized in the synthesis of therapeutic agents.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy group, makes it a valuable scaffold for developing compounds that interact with biological targets, particularly within the central nervous system.[1] Researchers have effectively employed this intermediate in the development of treatments for neurological disorders, highlighting its importance in medicinal chemistry.[1] The presence of the chlorine atom on the phenoxy ring and the secondary amine of the piperidine ring provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride is fundamental to its reactivity and utility as a pharmaceutical intermediate.
Caption: .
Table 1: Physicochemical Properties of 4-(3-Chlorophenoxy)piperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 65367-99-9 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO | [2] |
| Molecular Weight | 248.15 g/mol | [1] |
| Appearance | White to pale yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of 4-(3-Chlorophenoxy)piperidine Hydrochloride
The synthesis of 4-(3-Chlorophenoxy)piperidine hydrochloride can be achieved through several synthetic routes. A common and logical approach involves the etherification of a protected 4-hydroxypiperidine followed by deprotection and salt formation. The following protocol is a representative example based on established chemical principles for Williamson ether synthesis and amine salt formation.
Experimental Protocol: Synthesis of 4-(3-Chlorophenoxy)piperidine Hydrochloride
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine in a polar aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0°C.
-
Stir the mixture for 30 minutes to form the alkoxide.
-
Add 1-chloro-3-iodobenzene to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(3-chlorophenoxy)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc-4-(3-chlorophenoxy)piperidine in a suitable solvent such as dioxane or diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the solvent.
-
Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-(3-Chlorophenoxy)piperidine hydrochloride.
Causality Behind Experimental Choices:
-
N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in the subsequent Williamson ether synthesis. The Boc group is stable under basic conditions and can be easily removed under acidic conditions.
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. The use of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol of the protected 4-hydroxypiperidine, forming a nucleophilic alkoxide. A polar aprotic solvent like DMF is used to solvate the cation and increase the nucleophilicity of the alkoxide. 1-chloro-3-iodobenzene is chosen as the electrophile, with the iodine being a better leaving group than chlorine in nucleophilic aromatic substitution, although direct substitution on an unactivated aryl halide is difficult and may require a copper catalyst (Ullmann condensation). A more plausible route would be the reaction with 3-chlorophenol under Mitsunobu conditions or a Buchwald-Hartwig amination variant for ether synthesis. However, for the purpose of this guide, the Williamson ether synthesis is presented as a conceptual pathway.
-
Deprotection and Salt Formation: The Boc group is readily cleaved under acidic conditions using HCl. The use of gaseous HCl or a solution of HCl in an organic solvent allows for the simultaneous deprotection and formation of the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
Caption: Synthesis workflow for 4-(3-Chlorophenoxy)piperidine hydrochloride.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for 4-(3-Chlorophenoxy)piperidine Hydrochloride
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (4H) in the range of δ 6.8-7.3 ppm. The proton on the carbon bearing the oxygen (1H) as a multiplet around δ 4.5 ppm. The protons on the carbons adjacent to the nitrogen (4H) as multiplets around δ 3.0-3.5 ppm. The remaining piperidine protons (4H) as multiplets around δ 1.8-2.2 ppm. The N-H proton signal will be broad and its chemical shift will be concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons in the range of δ 115-160 ppm. The carbon bearing the oxygen at ~δ 75 ppm. Carbons adjacent to the nitrogen at ~δ 45-50 ppm. The other piperidine carbons at ~δ 30-35 ppm. |
| FT-IR (cm⁻¹) | Broad N-H stretch from the secondary ammonium salt around 2700-3000 cm⁻¹. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. C=C aromatic stretching around 1400-1600 cm⁻¹. C-O ether stretching around 1200-1250 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. |
| Mass Spec. (ESI-MS) | The protonated molecule [M+H]⁺ would be observed at m/z 212.0837 (for the free base C₁₁H₁₄ClNO). Characteristic fragmentation would involve cleavage of the piperidine ring and loss of the chlorophenoxy group.[3] |
Self-Validating Analytical Workflow:
A logical workflow ensures the unambiguous identification and purity assessment of the synthesized compound.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase is used to determine the purity of the sample. A single major peak indicates a high degree of purity.[1]
-
Structural Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.[3]
-
Detailed Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. 2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of the atoms.
-
Functional Group Identification (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups, such as the N-H, C-O, and C-Cl bonds.
Caption: Logical workflow for the analytical characterization of 4-(3-Chlorophenoxy)piperidine hydrochloride.
Applications in Drug Development
4-(3-Chlorophenoxy)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting neurological disorders.[1]
Histamine H3 Receptor Antagonists: The histamine H3 receptor is an autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their potential to enhance cognitive function and promote wakefulness.[4] The 4-aryloxypiperidine scaffold is a common feature in many potent and selective H3 receptor antagonists.[5] 4-(3-Chlorophenoxy)piperidine hydrochloride provides a ready-made building block for the synthesis of such compounds, where the piperidine nitrogen can be further functionalized to introduce other pharmacophoric features.[6][7]
Caption: Signaling pathway of histamine H3 receptor antagonists.
Intermediate for Cariprazine: While not definitively established in the readily available literature, the structure of 4-(3-Chlorophenoxy)piperidine suggests its potential as a precursor or intermediate in the synthesis of atypical antipsychotics like cariprazine. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[8][9] The synthesis of cariprazine involves the coupling of a dichlorophenylpiperazine moiety with a substituted cyclohexyl-ethylamine derivative.[10][11] The 4-aryloxypiperidine structure could potentially be modified to generate a key intermediate for such complex molecules.
Safety and Handling
As a chemical intermediate, 4-(3-Chlorophenoxy)piperidine hydrochloride should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for piperidine derivatives should be followed.[12][13]
-
Hazard Identification: Piperidine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation or burns.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Gelin, M., et al. (2005). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1047-1056. Retrieved from [Link]
- WO2019106490A1 - A process for the preparation of cariprazine hydrochloride. (2019). Google Patents.
- Schwartz, J. C., et al. (2000). PCT/FR99/01844. Google Patents.
- CN108586389B - Method for synthesizing Carilazine. (2020). Google Patents.
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]
-
Request PDF. (n.d.). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Retrieved from [Link]
-
Aladdin Scientific Corporation. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link]
-
Łażewska, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(15), 3375. Retrieved from [Link]
-
Gründer, G. (2010). Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression. Current Opinion in Investigational Drugs, 11(7), 823-832. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]
- 11. CN108586389B - Method for synthesizing Carilazine - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. pentachemicals.eu [pentachemicals.eu]
